molecular formula C12H16N2O2 B7726299 1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid

1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid

Cat. No.: B7726299
M. Wt: 220.27 g/mol
InChI Key: DNSNHKSSSLMFSW-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H16N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a piperidine ring substituted with a pyridin-3-ylmethyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and piperidine derivatives.

    Formation of Intermediate: The pyridin-3-ylmethyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.

    Carboxylation: The intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the desired position on the piperidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological pathways and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid
  • 1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid
  • 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid

Uniqueness

1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridin-3-ylmethyl group and the carboxylic acid group on the piperidine ring influences its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-4-2-6-14(9-11)8-10-3-1-5-13-7-10/h1,3,5,7,11H,2,4,6,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSNHKSSSLMFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403503
Record name 1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887445-00-3
Record name 1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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